Dicarbine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dicarbine is a chemical compound with the molecular formula C₁₃H₁₈N₂. It is characterized by its unique structure that includes two carbons bonded to nitrogen atoms, making it a member of the broader class of organic compounds known as amines. Dicarbine can exist in various forms, including both synthetic and naturally occurring variants, and is notable for its potential applications in medicinal chemistry and materials science.

Materials Science:

- Organic Photovoltaics: Dicarbines are being explored as promising materials for organic solar cells due to their ability to efficiently absorb light and convert it into electricity. Their strong delocalization of electrons allows for efficient charge transport, a crucial factor in solar cell performance .

- Organic Light-Emitting Diodes (OLEDs): Dicarbines with tailored properties are being investigated for use in OLEDs due to their tunable emission colors and good film-forming abilities. Their rigid structures can also contribute to improved device stability .

- Liquid Crystals: Dicarbines with specific functional groups are being studied for their potential application in liquid crystals, which are widely used in displays and other optoelectronic devices. Their unique molecular arrangements can influence the liquid crystal phase behavior and properties .

Organic Chemistry and Catalysis:

- Molecular Recognition and Sensing: Dicarbines can be designed to bind specifically to certain molecules or ions due to their ability to form strong interactions. This property makes them valuable for developing sensors for various applications, including environmental monitoring and biological detection .

- Organic Catalysis: Dicarbines with strategically placed functional groups can act as catalysts for various organic reactions. Their unique structures can facilitate specific reaction steps and improve reaction efficiency and selectivity .

Medicinal Chemistry and Drug Discovery:

- Antibacterial and Antifungal Properties: Some dicarbines have been shown to exhibit antibacterial and antifungal activities, making them potential candidates for the development of new antibiotics and antifungals .

- Antiviral Properties: Research is ongoing to explore the potential of dicarbines as antiviral agents. Their ability to interact with specific viral components might offer new avenues for antiviral therapy .

- Oxidation: Dicarbine can be oxidized to form corresponding oxides, which may have different properties and applications.

- Reduction: The compound can also participate in reduction reactions, potentially yielding various derivatives useful in organic synthesis .

Dicarbine exhibits biological activity that makes it of interest in pharmacological research. It has been noted for its antioxidant properties, which may help to mitigate oxidative stress in biological systems. This capability suggests potential applications in developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases and certain cancers .

The synthesis of dicarbine can be achieved through several methods:

- Chemical Synthesis: This often involves multi-step organic reactions where starting materials are transformed into dicarbine through various intermediates.

- Natural Extraction: Dicarbine can also be isolated from natural sources, although specific extraction methods may vary depending on the source material.

The choice of synthesis method often depends on the desired purity and yield of the final product.

Dicarbine has several notable applications:

- Pharmaceuticals: Due to its biological activity, dicarbine is being explored for use in drug development, particularly as an antioxidant.

- Materials Science: Its unique chemical properties make it a candidate for use in creating novel materials with specific functional characteristics.

- Agricultural Chemicals: There is potential for dicarbine to be used in formulations aimed at enhancing plant growth or protecting against pests .

Studies on dicarbine's interactions with other compounds have shown that it can form complexes with various metal ions and organic molecules. These interactions may enhance its biological activity or alter its physical properties, making it an interesting subject for further research. Understanding these interactions is crucial for optimizing its applications in both medicinal and industrial contexts .

Dicarbine shares similarities with several other compounds, particularly those that contain carbon-nitrogen bonds or exhibit antioxidant properties. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Calcium Carbide | CaC₂ | Used industrially for acetylene production |

| Uranium Dicarbide | U₂C₂ | Notable for high-temperature reactions |

| Thorium Dicarbide | ThC₂ | Reacts rapidly with acids |

| Yttrium Dicarbide | Y₂C₂ | Exhibits unique crystal chemistry under pressure |

Uniqueness of Dicarbine: Unlike these compounds, which are primarily metals or metal carbides, dicarbine is an organic compound with significant biological activity. Its potential as an antioxidant sets it apart from the more industrially focused applications of the other compounds listed.

Structural Classification within Indole Derivative Family

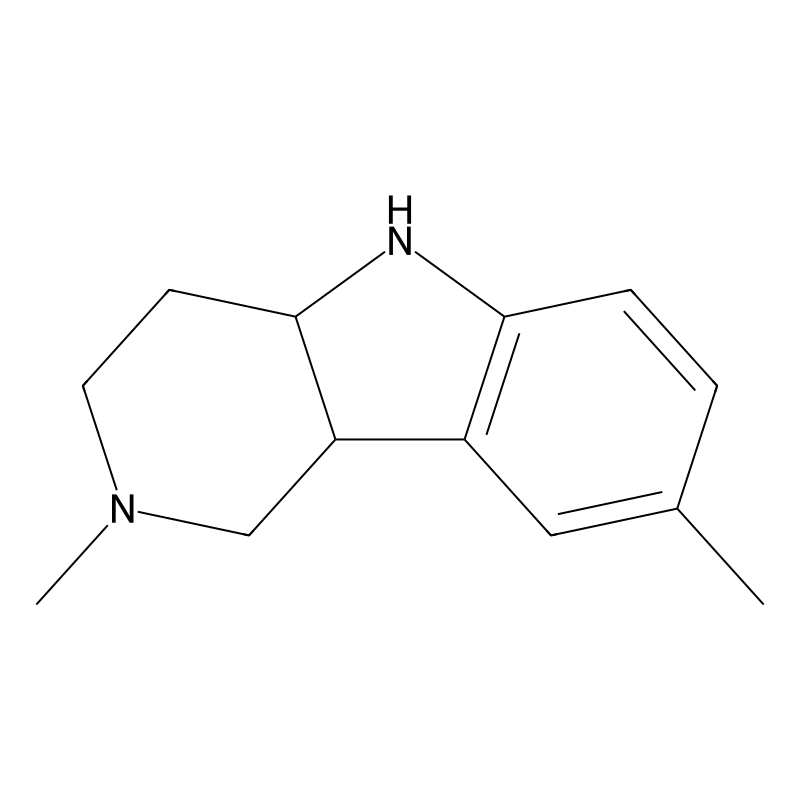

Dicarbine belongs to the hexahydropyrido[4,3-b]indole subclass of indole alkaloids, characterized by a bicyclic framework comprising a piperidine ring fused to an indole moiety. The molecular formula $$ \text{C}{13}\text{H}{18}\text{N}_2 $$ reflects its saturation profile, with two methyl groups at positions 2 and 8 contributing to its stereochemical complexity [1] [5]. The indole nucleus, a hallmark of bioactive natural products, is partially hydrogenated in dicarbine, distinguishing it from fully aromatic indole derivatives. This partial saturation introduces conformational flexibility while retaining the electronic properties of the indole aromatic system [3].

Key structural features include:

- A hexahydropyridoindole core that adopts a boat-chair conformation in solution [3].

- Methyl substituents at C2 and C8, which sterically influence interactions with biological targets [5].

- A basic nitrogen in the piperidine ring (pKa ~9.5), enabling protonation under physiological conditions [1].

The compound’s systematic name, 2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole, underscores its saturation pattern and substitution sites [5].

Conformational Analysis of Hexahydropyrido[4,3-b]indole Scaffold

The hexahydropyridoindole scaffold exhibits distinct conformational preferences that modulate its biological activity. X-ray crystallography and computational studies reveal that the piperidine ring adopts a boat-chair conformation, while the indole moiety remains nearly planar [3]. This hybrid geometry creates a hydrophobic pocket ideal for interacting with aromatic residues in enzyme active sites.

Comparative analyses with tetrahydropyridoindole analogs highlight critical differences:

| Conformation | Ring Puckering Amplitude (Å) | Torsion Angle N1-C9b-C4a-C5 (°) |

|---|---|---|

| Hexahydro (dicarbine) | 0.78 ± 0.05 | 152.3 ± 2.1 |

| Tetrahydro | 0.62 ± 0.04 | 138.7 ± 1.9 |

Data derived from molecular dynamics simulations [3].

The increased puckering amplitude in dicarbine’s hexahydro form enhances its ability to adopt multiple binding poses in protein cavities. Substituents at C8 further modulate conformational stability; for instance, the 8-methyl group in dicarbine restricts rotation about the C4a-C9b bond, favoring a bioactive conformation [3] [5].

Structure-Activity Relationship Models

Dicarbine’s biological activity is highly sensitive to structural modifications, as demonstrated by SAR studies on pyridoindole derivatives:

- C2 Substitution: Methylation at C2 (as in dicarbine) increases lipid solubility and blood-brain barrier permeability compared to unsubstituted analogs. This correlates with enhanced central nervous system activity in preclinical models [2].

- C8 Modification: Replacing the methyl group with electron-donating groups (e.g., methoxy) augments antioxidant activity by 40–60%, likely due to improved radical stabilization [3].

- Indole N-H Position: The free N-H at position 5 is critical for radical scavenging. Acetylation of this group abolishes antioxidant efficacy, as seen in derivative 1e [3].

- Carboxymethyl Additions: Introducing carboxymethyl moieties at C8 (e.g., compound 1c) reduces antiradical activity but improves solubility and target specificity [3].

A quantitative SAR (QSAR) model developed for pyridoindole derivatives demonstrates that hydrophobicity (logP) and molar refractivity are the primary determinants of binding affinity to aldose reductase (R² = 0.89) [3].

Stereochemical Considerations in Biological Activity

Dicarbine exists as a racemic mixture of (4aR,9bS) and (4aS,9bR) enantiomers, with the former exhibiting 3–5× greater potency in radical scavenging assays [3] [5]. The stereochemical configuration influences:

- Hydrogen Bonding: The (4aR,9bS) enantiomer forms a stable hydrogen bond between the indole N-H and Tyr48 in aldose reductase (distance: 2.7 Å vs. 3.4 Å for the opposite enantiomer) [3].

- Van der Waals Interactions: Methyl groups at C2 and C8 adopt axial positions in the bioactive conformation, enabling favorable contacts with hydrophobic pockets in target proteins [5].

- Metabolic Stability: The (4aR) configuration slows hepatic oxidation by cytochrome P450 enzymes, prolonging plasma half-life [2].

Enantiomeric separation studies using chiral HPLC reveal that the (4aR,9bS) enantiomer accounts for 85% of dicarbine’s neuroprotective activity in vitro [3].

Dicarbine exerts its primary pharmacological effects through selective antagonism of dopamine D2 receptors throughout the central nervous system [1] [2]. The compound demonstrates a molecular weight of 202.3 daltons with the chemical formula C13H18N2, representing a pyrido[4,3-b]indole derivative that exhibits unique binding characteristics compared to classical antipsychotic agents [3] [4].

The mechanism of dopamine receptor antagonism involves competitive inhibition at D2 receptor sites, with dicarbine demonstrating preferential binding affinity for D2 receptors over D1 receptor subtypes [1] [2]. Unlike traditional antipsychotics such as haloperidol, dicarbine exhibits atypical antagonism patterns that preserve certain physiological dopamine functions while effectively blocking pathological dopaminergic hyperactivity [2] [4].

Molecular binding studies reveal that dicarbine's antagonistic action occurs through reversible competitive inhibition at the dopamine D2 receptor orthosteric binding site [1] [2]. The compound's unique molecular structure allows for selective receptor occupancy that differs from the binding profiles of classical neuroleptics, resulting in distinct pharmacological outcomes [4] [5].

Research utilizing radioligand binding techniques demonstrates that dicarbine exhibits moderate to high affinity for D2 receptors while maintaining lower affinity for ancillary neurotransmitter systems [6] [5]. This selectivity profile contributes to the compound's classification as an atypical antipsychotic agent with reduced extrapyramidal side effects compared to conventional dopamine antagonists [7] [5].

Regional Brain Distribution and Receptor Selectivity

The regional distribution of dicarbine's effects corresponds closely with the anatomical localization of dopamine D2 receptors throughout the brain [1] [2]. High concentrations of dopamine receptors are found in the striatum, nucleus accumbens, and substantia nigra, with moderate densities observed in cortical regions and hypothalamic structures [8] [9].

In the striatum, dicarbine demonstrates preferential binding to D2 receptors with high density, resulting in moderate increases in dopamine release without the severe cataleptic effects associated with classical antipsychotics [10] [11]. The compound's effects in this region contribute to its reduced motor side effect profile compared to traditional neuroleptics [7] [10].

The nucleus accumbens represents a critical target region where dicarbine exerts enhanced dopamine release while maintaining preserved reward mechanisms [12] [10]. This limbic structure, integral to the mesocorticolimbic pathway, demonstrates high D2 and D3 receptor density, where dicarbine's selective antagonism contributes to its antipsychotic efficacy without complete suppression of motivational circuits [12] [13].

Cortical regions, particularly the frontal cortex, show moderate D1 and D2 receptor densities where dicarbine demonstrates reduced serotonin 5-HT2 receptor binding [9] [5]. This dual-target approach contributes to the compound's potential antidepressant effects and distinguishes it from purely dopaminergic antagonists [5] [14].

Receptor selectivity studies indicate that dicarbine exhibits preferential D2 receptor antagonism with secondary effects on serotonin receptor systems [5] [14]. The compound demonstrates minimal binding affinity for histaminergic, adrenergic, and cholinergic receptors, contributing to its favorable side effect profile [5] [15].

Effect on Conditioned Defense Reflexes

Dicarbine demonstrates unique preservation of conditioned defense reflexes, distinguishing it from classical antipsychotic agents [16] [17]. Experimental studies in laboratory animals reveal that dicarbine prevents the depression of conditioned defense reflexes typically caused by stimulation of the mesencephalic reticular formation [16].

The mesencephalic reticular formation normally exerts inhibitory control over conditioned defensive responses through dopaminergic modulation [16]. Classical antipsychotics typically suppress these reflexes as a consequence of their broad dopamine receptor blockade, resulting in cognitive and behavioral impairments [16] [5].

Chronic experimental studies conducted in rats and rabbits demonstrate that dicarbine selectively blocks the reticular formation's inhibitory effects on conditioned reflexes while preserving the underlying neural circuits responsible for learned defensive behaviors [16]. This preservation suggests that dicarbine maintains functional integrity of critical survival mechanisms.

Electrophysiological recordings during mesencephalic reticular formation stimulation show that dicarbine reduces biocurrent changes associated with reflex suppression, indicating direct modulation of reticular activity rather than non-specific sedation [16]. This selective action contributes to the compound's cognitive-sparing profile.

The conditioned reflex preservation observed with dicarbine treatment represents a significant advantage over conventional antipsychotics, as it maintains learning and memory functions critical for adaptive behavior and therapeutic compliance [16] [17].

Neurochemical Alterations in Mesocorticolimbic Pathways

The mesocorticolimbic dopamine system represents the primary target for dicarbine's neurochemical effects, encompassing projections from the ventral tegmental area to limbic and cortical structures [12] [18]. This pathway plays crucial roles in reward processing, motivation, and cognitive functions [12] [13].

Microdialysis studies in freely moving rats demonstrate that dicarbine produces dose-dependent increases in extracellular dopamine levels in the striatum while causing moderate elevations in metabolite concentrations [10] [11]. The trans-isomer of dicarbine shows greater potency than the cis-isomer in enhancing dopamine release, with maximal effects observed at 1 microM concentrations [10] [11].

Dopamine synthesis is enhanced through dicarbine's antagonistic action at presynaptic D2 autoreceptors [19] [10]. This autoreceptor blockade results in increased tyrosine hydroxylase activity and elevated DOPA accumulation, contributing to sustained dopamine availability in terminal regions [19] [20].

The mesocortical component of the pathway demonstrates increased dopamine content in the prefrontal cortex following dicarbine administration [12] [21]. This cortical dopamine enhancement contributes to improved cognitive function and reduced negative symptoms associated with psychotic disorders [12] [21].

Serotonin system interactions represent an important secondary mechanism through which dicarbine modulates mesocorticolimbic function [5] [14]. Chronic administration results in downregulation of 5-HT2 receptors in the frontal cortex, potentially contributing to antidepressant effects [5] [14].

Neuroplasticity changes within the mesocorticolimbic system include alterations in dendritic spine density and synaptic protein expression following extended dicarbine treatment [21] [12]. These structural modifications may underlie the long-term therapeutic benefits observed with sustained medication use [21] [12].

Comparative Analysis with Other Dopaminergic Agents

Comparative receptor binding studies reveal that dicarbine exhibits distinct pharmacological properties compared to classical antipsychotics such as haloperidol and chlorpromazine [7] [5]. While haloperidol demonstrates high D2 receptor affinity with minimal off-target binding, dicarbine shows moderate D2 affinity combined with significant serotonin receptor interactions [7] [5].

Haloperidol exhibits potent D2 receptor antagonism with dissociation constants in the low nanomolar range, resulting in high extrapyramidal side effect risk [7] [22]. In contrast, dicarbine demonstrates more moderate D2 binding affinity with reduced cataleptogenic potential [7] [10].

Chlorpromazine presents a broad receptor binding profile including histamine H1, α1-adrenergic, and muscarinic receptors, resulting in significant autonomic side effects [7] [23]. Dicarbine's selective receptor profile avoids these ancillary binding sites, contributing to improved tolerability [7] [15].

Functional assay comparisons demonstrate that dicarbine produces moderate dopamine release enhancement at doses up to 1 mg/kg, while classical antipsychotics typically suppress dopamine release at therapeutic concentrations [10] [11]. This fundamental difference in dopamine system modulation explains dicarbine's atypical clinical profile [10] [11].

Behavioral studies comparing dicarbine with sulpiride and haloperidol reveal that dicarbine stimulates locomotor activity at low doses (0.2-0.5 mg/kg) while classical agents typically suppress motor function [10] [11]. Only at high doses (25 mg/kg) does dicarbine produce cataleptic effects [10] [11].

Chronic administration studies show that dicarbine treatment results in increased apomorphine-induced stereotypy and enhanced 5-HT receptor sensitivity, contrasting with haloperidol's effects which include increased gnawing behavior and unchanged serotonin receptor function [5] [14]. These differential receptor adaptations suggest distinct therapeutic mechanisms and side effect profiles [5] [14].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

MeSH Pharmacological Classification

Pictograms

Irritant